REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1)([OH:11])=[O:10].C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC#N>[Cl:8][C:7]1[C:2]([C:15]2[CH:16]=[CH:17][C:12]([C:9]([OH:11])=[O:10])=[CH:13][CH:14]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4,^1:30,32,51,70|
|
Name
|
|
Quantity
|
2.66 g
|
Type
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reactant
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Smiles
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ClC1=NC=CC=C1Cl
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.965 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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CC#N
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
to remove most of the MeCN
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Type
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EXTRACTION
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Details
|
The concentrate was extracted with CH2Cl2 (10 mL)
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Type
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FILTRATION
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Details
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The acidified solution was filtered
|
Type
|
CUSTOM
|
Details
|
the filter cake dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)C1=CC=C(C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |